![molecular formula C6H12N2 B3156797 3,8-Diazabicyclo[4.2.0]octane CAS No. 83693-76-9](/img/structure/B3156797.png)

3,8-Diazabicyclo[4.2.0]octane

Descripción general

Descripción

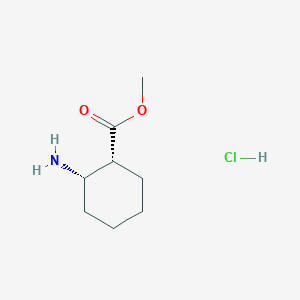

3,8-Diazabicyclo[4.2.0]octane is a bicyclic organic compound . It is also known as cis-8-Boc-3,8-diazabicyclo[4.2.0]octane . The molecular formula is C11H20N2O2 .

Synthesis Analysis

The synthesis of this compound has been a subject of research in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques . The compound contains a total of 33 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 2 tertiary amine(s) (aliphatic), and 1 Azetidine(s) .Chemical Reactions Analysis

This compound is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 424.58 . It is a colorless to tan liquid, or white to tan solid . It is stored at -20°C .Aplicaciones Científicas De Investigación

Synthesis of Potential Antiparkinson Agents

Research by Occelli, Fontanella, and Testa (1977) explored the synthesis of amides of methyl, phenyl, and cyclohexyltropic acid using 3,8-diazabicyclo[3,2,1]octane. These compounds showed potential as antiparkinson agents, highlighting the medical applications of this chemical structure (Occelli, Fontanella, & Testa, 1977).

Efficient Synthesis of Azatropane

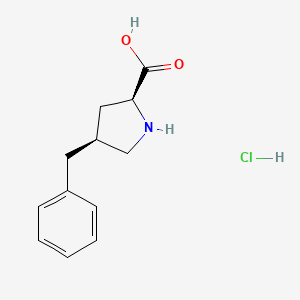

Singh et al. (2007) developed an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This process involved amide activation and the reduction and cyclization of a nitroenamine intermediate, leading to several 3-substituted analogues evaluated for their affinity at D2 and 5-HT2A receptors (Singh et al., 2007).

Intramolecular Acyl-Migration

Cignarella, Testa, and Pasqualucci (1963) investigated the thermal and chemical intramolecular N → N acyl-migration in 8-acyl-3,8-diazabicyclo[3.2.1]octanes. This study contributes to the understanding of the chemical behavior and potential applications of these compounds in various synthetic processes (Cignarella, Testa, & Pasqualucci, 1963).

Organic Synthesis Applications

Baghernejad Bita (2010) discussed the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in organic preparations as a solid catalyst. DABCO is appreciated for its inexpensive, eco-friendly, highly reactive, easy-to-handle, and non-toxic nature, making it an excellent catalyst for various organic transformations (Baghernejad Bita, 2010).

Improved Synthesis Process

Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane. This advancement in the synthesis process of these compounds signifies their growing importance in pharmaceutical and chemical research (Huang & Teng, 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,8-diazabicyclo[4.2.0]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFQLIXICGYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632515 | |

| Record name | 3,8-Diazabicyclo[4.2.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83693-76-9 | |

| Record name | 3,8-Diazabicyclo[4.2.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)

![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)